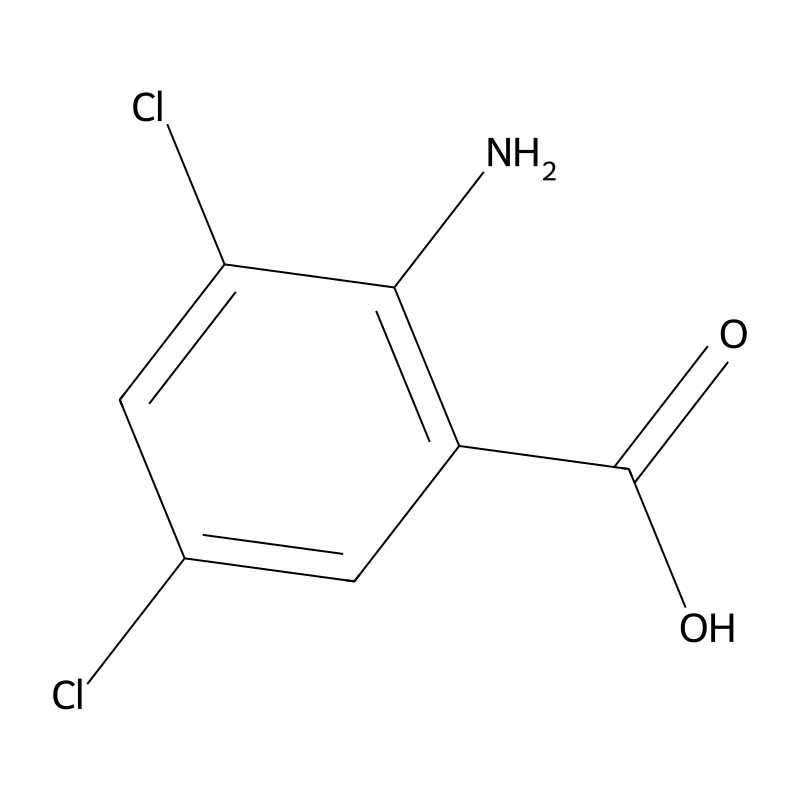

2-Amino-3,5-dichlorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Amino-3,5-dichlorobenzoic acid, also known as 3,5-dichloroanthranilic acid, is a highly functionalized halogenated aromatic building block characterized by an amine, a carboxylic acid, and two chlorine atoms at the 3- and 5-positions. In industrial procurement and advanced chemical synthesis, this specific substitution pattern is highly valued for its dual electronic and steric effects. It serves as a critical precursor for the high-yield synthesis of 3,5-dichlorobenzoic acid [1], a starting material for oxidatively robust macrocyclic tetraamide catalysts [2], and a potent synthetic elicitor in agrochemical research [3]. Its specific geometry prevents generic substitution with unsubstituted or monochlorinated anthranilic acids, which lack the necessary ortho-steric hindrance and electron-withdrawing properties required for these specialized downstream applications.

References

- [1] US Patent 3,931,300A. Process for the production of dichlorobenzoic acids.

- [2] US Patent 5,847,120A. Long-lived homogenous oxidation catalysts.

- [3] Knoth, C., et al. (2009). The Synthetic Elicitor 3,5-Dichloroanthranilic Acid Induces NPR1-Dependent and NPR1-Independent Mechanisms of Disease Resistance in Arabidopsis. Plant Physiology, 150(1), 333–347.

Substituting 2-amino-3,5-dichlorobenzoic acid with unsubstituted anthranilic acid or monochlorinated analogs fundamentally compromises downstream performance and processability. In the synthesis of macrocyclic oxidation catalysts, the absence of the 3-position chlorine removes critical steric hindrance, leading to rapid intramolecular oxidative degradation of the resulting chelate complexes[1]. In agrochemical applications, structure-activity relationship (SAR) studies demonstrate that the removal of even a single chlorine atom, or the complete dechlorination to anthranilic acid, abolishes the compound's ability to act as a synthetic plant immunity elicitor [2]. Furthermore, attempting to synthesize 3,5-dichlorinated aromatic systems via direct electrophilic aromatic substitution of benzoic acid yields poor regioselectivity, making the diazotization and deamination of 3,5-dichloroanthranilic acid the most reliable pathway for high-purity 3,5-dichlorobenzoic acid derivatives [3].

References

- [1] US Patent 5,847,120A. Long-lived homogenous oxidation catalysts.

- [2] Knoth, C., et al. (2009). The Synthetic Elicitor 3,5-Dichloroanthranilic Acid Induces NPR1-Dependent and NPR1-Independent Mechanisms of Disease Resistance in Arabidopsis. Plant Physiology, 150(1), 333–347.

- [3] US Patent 3,931,300A. Process for the production of dichlorobenzoic acids.

Structural Requirement for Plant Immunity Elicitation

In high-throughput screens for synthetic plant defense elicitors, 3,5-dichloroanthranilic acid demonstrated potent activity in inducing NPR1-dependent and NPR1-independent disease resistance. Structure-activity relationship (SAR) analyses revealed that the specific 3,5-dichloro substitution is mandatory for this biological activity. When compared to the target compound, completely dechlorinated derivatives (unsubstituted anthranilic acid) were entirely inactive, and monochlorinated analogs (such as 3-chloroanthranilic acid) exhibited strongly reduced bioactivity [1].

| Evidence Dimension | Defense-inducing bioactivity (plant immunity elicitation) |

| Target Compound Data | Potent induction of disease resistance (high CaBP22 promoter-reporter fusion activity) |

| Comparator Or Baseline | Unsubstituted anthranilic acid (completely inactive) |

| Quantified Difference | 100% loss of biological activity upon complete dechlorination |

| Conditions | High-throughput screening using CaBP22 promoter-reporter fusions in Arabidopsis |

Agrochemical researchers must procure the exact 3,5-dichloro substituted compound to successfully trigger targeted metabolic reconfiguration and acquired resistance in plant models.

Steric Hindrance for Oxidatively Robust Catalyst Precursors

2-Amino-3,5-dichlorobenzoic acid is utilized as a critical building block in the synthesis of macrocyclic tetraamide ligands (TAML activators) via coupling with malonyl dihalides. The dual chlorine substitution provides essential steric and conformational hindrance. Compared to unhindered alpha-amino carboxylic acids or unsubstituted anthranilic acid, the presence of the chlorine atom at the 3-position (ortho to the amine) restricts intramolecular oxidative degradation of the resulting transition metal chelate complexes [1].

| Evidence Dimension | Intramolecular oxidative degradation resistance |

| Target Compound Data | Forms oxidatively robust chelate complexes (stable catalytic turnover) |

| Comparator Or Baseline | Unhindered alpha-amino carboxylic acids (rapid intramolecular oxidative degradation) |

| Quantified Difference | Prevention of ligand destruction during high-valent metal oxidation cycles |

| Conditions | Macrocyclic tetraamide transition metal complexes under oxidative conditions |

Procurement of the 3,5-dichloro derivative is strictly required to manufacture oxidation catalysts that can survive harsh catalytic cycles without ligand auto-oxidation.

Regioselective Precursor for 3,5-Dichlorinated Aromatics

The synthesis of 3,5-dichlorobenzoic acid via direct chlorination of benzoic acid is heavily restricted by directing group conflicts, leading to poor selectivity and complex mixtures. By utilizing 2-amino-3,5-dichlorobenzoic acid as the starting material, process chemists bypass these limitations. Diazotization of the amino group followed by reduction (deamination) using a copper/isopropanol system yields 3,5-dichlorobenzoic acid with exceptional efficiency. Industrial processes report isolated yields of 96% to 97% of the theoretical maximum, providing a highly reliable and regioselective pathway [1].

| Evidence Dimension | Regioselective synthesis yield |

| Target Compound Data | 96-97% isolated yield of 3,5-dichlorobenzoic acid |

| Comparator Or Baseline | Direct electrophilic chlorination of benzoic acid (poor regioselectivity, complex mixtures) |

| Quantified Difference | Near-quantitative conversion to the specific 3,5-isomer without directing group conflicts |

| Conditions | Diazotization followed by reduction with copper powder in isopropanol/water at 70°C |

For bulk or fine chemical manufacturing, using this specific precursor is the only commercially viable method to achieve high-purity 3,5-dichlorobenzoic acid without extensive chromatographic separation.

Agrochemical R&D and Plant Immunity Elicitor Screening

Directly following its proven SAR necessity, this compound is the exact material required for developing synthetic plant immunity activators and studying NPR1-dependent defense pathways in crops, where dechlorinated analogs fail [1].

Synthesis of TAML Oxidation Catalysts

Based on its ability to provide ortho-steric hindrance, it is the required precursor for synthesizing oxidatively robust macrocyclic tetraamide ligands used in advanced water treatment and green oxidation chemistry [2].

Regioselective Manufacturing of 3,5-Dichlorobenzoic Acid

Leveraging its high-yield deamination profile, it serves as the primary industrial starting material for producing pure 3,5-dichlorobenzoic acid, bypassing the poor selectivity of direct benzoic acid chlorination [3].

References

- [1] Knoth, C., et al. (2009). The Synthetic Elicitor 3,5-Dichloroanthranilic Acid Induces NPR1-Dependent and NPR1-Independent Mechanisms of Disease Resistance in Arabidopsis. Plant Physiology, 150(1), 333–347.

- [2] US Patent 5,847,120A. Long-lived homogenous oxidation catalysts.

- [3] US Patent 3,931,300A. Process for the production of dichlorobenzoic acids.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant